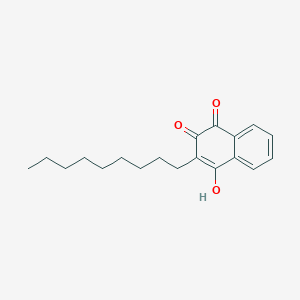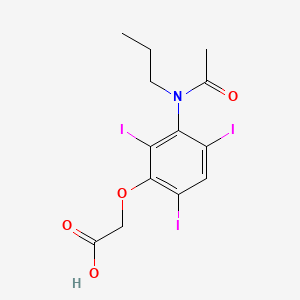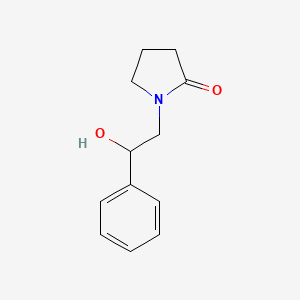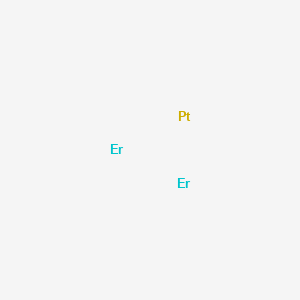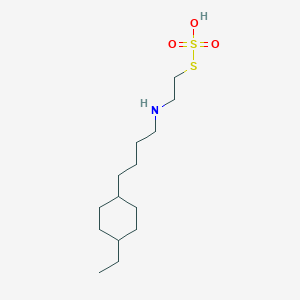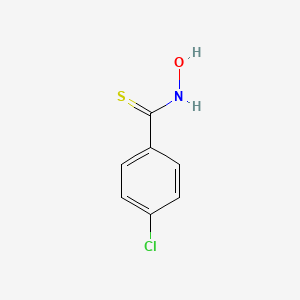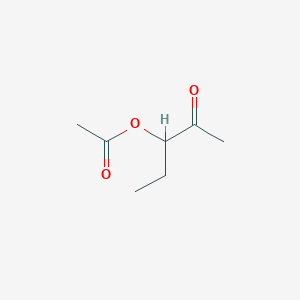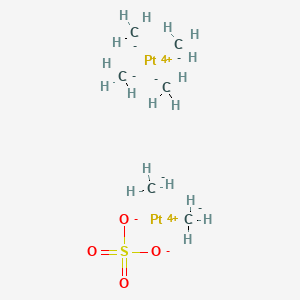
Platinum(4+) sulfate methanide (2/1/6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(4+) sulfate methanide (2/1/6) is a complex inorganic compound with the chemical formula Pt(SO4)2(CH3)6. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. It is a platinum-based compound, which means it contains platinum in its +4 oxidation state, along with sulfate and methanide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(4+) sulfate methanide (2/1/6) typically involves the reaction of platinum(IV) chloride with methanol in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{PtCl}_4 + 6 \text{CH}_3\text{OH} + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Pt(SO}_4\text{)}_2(\text{CH}_3)_6 + 4 \text{HCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of Platinum(4+) sulfate methanide (2/1/6) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(4+) sulfate methanide (2/1/6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to lower oxidation state platinum compounds, such as platinum(II) complexes.
Substitution: The methanide groups can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(VI) compounds, while reduction may produce platinum(II) complexes. Substitution reactions can lead to a wide range of platinum-based compounds with different ligands.
Applications De Recherche Scientifique
Platinum(4+) sulfate methanide (2/1/6) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of platinum-based drugs for cancer treatment.
Medicine: Platinum(4+) sulfate methanide (2/1/6) is investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in industrial processes, such as the production of high-performance materials and as a catalyst in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Platinum(4+) sulfate methanide (2/1/6) involves its interaction with molecular targets and pathways in biological systems. In the context of cancer treatment, the compound is believed to interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This ultimately results in cell death, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Platinum(4+) sulfate methanide (2/1/6) include other platinum-based complexes, such as:
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug used in cancer therapy.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(4+) sulfate methanide (2/1/6) is unique due to its specific combination of sulfate and methanide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
20888-70-4 |
|---|---|
Formule moléculaire |
C6H18O4Pt2S |
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
carbanide;platinum(4+);sulfate |
InChI |
InChI=1S/6CH3.H2O4S.2Pt/c;;;;;;1-5(2,3)4;;/h6*1H3;(H2,1,2,3,4);;/q6*-1;;2*+4/p-2 |
Clé InChI |
TYLYDVXWAJNNOP-UHFFFAOYSA-L |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[O-]S(=O)(=O)[O-].[Pt+4].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


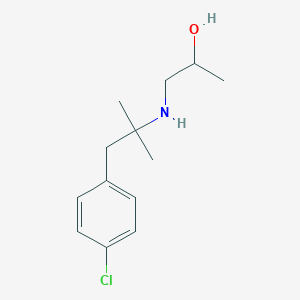

![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


